4'-庚基-4-联苯腈

描述

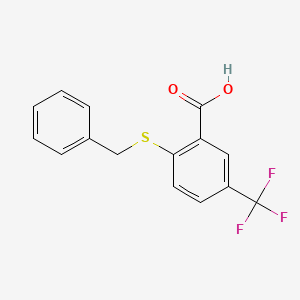

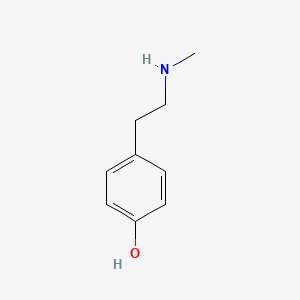

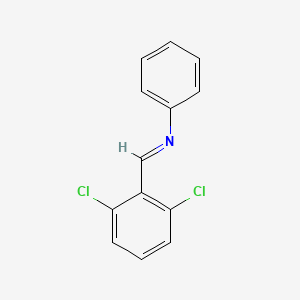

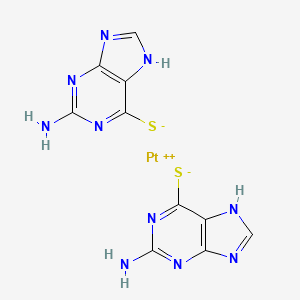

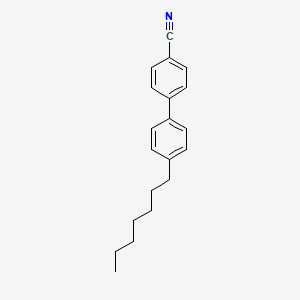

[1,1’-Biphenyl]-4-carbonitrile, 4’-heptyl-: is an organic compound that belongs to the family of biphenyl derivatives. This compound is characterized by a biphenyl core with a carbonitrile group at the 4-position and a heptyl chain at the 4’-position. It is commonly used in various scientific research applications due to its unique chemical properties.

科学研究应用

Chemistry: In chemistry, [1,1’-Biphenyl]-4-carbonitrile, 4’-heptyl- is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used as a probe to study the interactions between small molecules and biological macromolecules. It is also used in the development of new drugs and therapeutic agents.

Medicine: In medicine, [1,1’-Biphenyl]-4-carbonitrile, 4’-heptyl- is investigated for its potential pharmacological properties. It is used in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound is used in the production of liquid crystals for display technologies. It is also employed in the manufacture of specialty chemicals and materials.

作用机制

Target of Action

4’-Heptyl-4-biphenylcarbonitrile, also known as 4’-Heptyl-[1,1’-biphenyl]-4-carbonitrile, 4-Cyano-4’-n-heptylbiphenyl, 4-Cyano-4’-heptylbiphenyl, or [1,1’-Biphenyl]-4-carbonitrile, 4’-heptyl-, is a thermotropic liquid crystal . Its primary targets are the optical electronics applications, such as liquid-crystal displays (LCDs) .

Mode of Action

The compound interacts with its targets by aligning in the liquid crystalline polyimide (LC-PI) matrix under an alternating electric field . This alignment is crucial for controlling the optical properties of the liquid crystal, which is the basis for its application in LCDs .

Biochemical Pathways

It’s known that the compound can change the dielectric properties of the liquid crystal matrix when multiwalled carbon nanotubes are present .

Pharmacokinetics

It’s known that the compound has a melting point of 36°c and a crystal transition temperature of 15°c , which may influence its bioavailability in certain applications.

Result of Action

The primary result of 4’-Heptyl-4-biphenylcarbonitrile’s action is the control of crystal growth orientation in perovskite solar cells . This control leads to fine and oriented perovskite domains, benefiting electron transport and device stability . The power conversion efficiency (PCE) of the liquid crystal-based device improved from 17.14% to 20.19% with a high fill factor (FF over 80%) .

Action Environment

Environmental factors, such as temperature, can influence the action, efficacy, and stability of 4’-Heptyl-4-biphenylcarbonitrile. For instance, the compound’s crystal transition temperature is 15°C, and it melts at 36°C . These properties may affect the compound’s performance in different environmental conditions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-carbonitrile, 4’-heptyl- typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

化学反应分析

Types of Reactions:

Oxidation: [1,1’-Biphenyl]-4-carbonitrile, 4’-heptyl- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often result in the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst. These reactions typically yield amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other functional groups using reagents like sodium azide or sodium methoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst, anhydrous conditions.

Substitution: Sodium azide, sodium methoxide, polar aprotic solvents.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Various substituted biphenyl derivatives.

相似化合物的比较

- [1,1’-Biphenyl]-4-carbonitrile, 4’-pentyl-

- [1,1’-Biphenyl]-4-carbonitrile, 4’-octyl-

- [1,1’-Biphenyl]-4-carboxamide, 4’-heptyl-

Uniqueness: Compared to its analogs, [1,1’-Biphenyl]-4-carbonitrile, 4’-heptyl- has a longer heptyl chain, which can enhance its hydrophobic interactions and influence its solubility and bioavailability. This makes it particularly useful in applications where these properties are critical, such as in the development of liquid crystals and drug delivery systems .

属性

IUPAC Name |

4-(4-heptylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N/c1-2-3-4-5-6-7-17-8-12-19(13-9-17)20-14-10-18(16-21)11-15-20/h8-15H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOWXOZNUNZPAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068280 | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41122-71-8 | |

| Record name | 4′-Heptyl-4-cyanobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41122-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-heptyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041122718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-heptyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-heptyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 4-Cyano-4'-n-heptylbiphenyl (7CB), also known as 4-Cyano-4'-heptylbiphenyl, 4'-Heptyl-4-biphenylcarbonitrile, or [1,1'-Biphenyl]-4-carbonitrile, 4'-heptyl-, is a low molecular weight thermotropic liquid crystal. Its molecular formula is C20H25N and its molecular weight is 279.42 g/mol. Spectroscopic analysis, particularly in the far-infrared region, reveals information about its molecular orientation and behavior under electric fields. []

A: 7CB exhibits partial miscibility in both poly(methyl methacrylate) (PMMA) and polystyrene (PS) []. This miscibility allows for the creation of polymer/liquid crystal blends with interesting phase behavior. The presence of 7CB influences the melting temperature and morphology of the polymer matrix. For example, in PEO/7CB blends, increasing 7CB content depresses the melting temperature of PEO, indicating miscibility in the isotropic phase and influencing the spherulitic structure of PEO. []

A: Yes, research suggests that 7CB, along with its analog 4-cyano-4'-pentylbiphenyl, can be incorporated into the polymeric gel electrolyte of quasi-solid-state DSCs. [, ] While adding these liquid crystals can impact the transport of I-/I3- and influence recombination reactions at the TiO2/electrolyte interface, it demonstrably improves the short-circuit current density. This ultimately enhances the overall photo-electric conversion efficiency of the DSCs, likely due to improved interfacial contact and enhanced light harvesting.

A: 7CB can functionalize carbon nanotubes (CNTs) by establishing strong interactions, creating liquid crystal-functionalized carbon nanotubes (LC-CNTs). [] When these LC-CNTs are incorporated into a liquid crystalline polyimide (LC-PI) matrix and subjected to an electric field, they align within the matrix. This alignment significantly enhances the thermal conductivity of the resulting LC-CNT/LC-PI composite films, making them promising for thermal management applications.

A: 7CB exhibits interesting optical behavior, particularly when incorporated into composite materials. For instance, in a composite based on borosiloxane (BS), the presence of 7CB leads to the formation of micro-sized twist structures within the material. [] These structures, arising from capillary fluid bridge formation, exhibit unique optical characteristics that can be theoretically modeled.

A: Yes, photosensitive layers based on trisazobenzene molecules, after being irradiated with polarized light, can induce the alignment of 7CB into specific patterns. [] This alignment is not due to surface topographical changes but rather a “molecular mesoepitaxial” phenomenon, suggesting potential for applications in patterned liquid crystal displays and other optoelectronic devices.

A: Studies utilizing a quartz crystal microbalance (QCM) have demonstrated that the alkyl chain length in cyanobiphenyl liquid crystals significantly impacts their adsorption behavior. [] When comparing 5CB (4-Cyano-4'-pentylbiphenyl) and 7CB, 5CB exhibits preferential adsorption to polyimide alignment films. This suggests a strong dependence of liquid crystal adsorption on the alkyl chain length, influencing the formation of solid-like interfacial layers.

A: Yes, mixing 7CB with azoxy compounds, specifically 4-butyl-4'-methoxyazoxybenzene and 4-butyl-4'-heptanoyloxy-azoxybenzene, influences its macroscopic properties, including phase transition temperatures, densities, and rotational viscosities. [] Interestingly, these properties differ significantly when compared to mixtures where 7CB is replaced with trans-4-alkyl-(4'-cyanophenyl)cyclohexanes (PCH). These differences highlight the role of specific intermolecular interactions and associate formation in defining the properties of liquid crystal mixtures.

A: The crystal structure of 7CB, determined at 33°C, reveals an alternating stacking of chains and cores, with significant overlap in the core regions. [] This stacking resembles that of 9CB and 11CB, highlighting a trend within the homologous series. Interestingly, when comparing the crystal structures of even-numbered members (like 6CB and 8CB), a distinct difference in packing emerges, suggesting an odd-even effect related to CN-phenyl and CN-CN interactions.

A: AC Impedance Spectroscopy (ACIS) offers valuable insights into the phase transition behavior of 7CB and its blends. [] In pure 7CB, ACIS reveals a single relaxation time attributed to the large dipole moment associated with the cyano group. In PMMA/7CB blends, ACIS helps correlate electrical property changes with phase behavior, with the maximum resonance frequency serving as a sensitive probe for physico-chemical changes within the blend.

A: Yes, Scanning Tunneling Microscopy (STM) coupled with Current Imaging Tunneling Spectroscopy (CITS) has been successfully employed to visualize 7CB molecules adsorbed onto graphite surfaces. [] While STM images can be variable, CITS provides valuable information about the local electronic properties of the adsorbed 7CB molecules, showcasing the power of this technique for studying organic molecules.

A: Research suggests that blending 7CB with poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) can enhance the polymer's luminescence. [] This enhancement is attributed to the reduction of chain aggregations within MEH-PPV facilitated by the presence of 7CB.

A: Studies investigating the dispersion of carbon quantum dots (CQDs) [] and zinc ferrite nanoparticles [] within a 7CB matrix reveal significant alterations in the liquid crystal's optical properties, fluorescence behavior, and zeta potential. These findings highlight the potential of such nano-dispersed liquid crystal systems for various applications, including display technologies and sensing devices.

A: Yes, incorporating 7CB into a borosiloxane (BS) matrix leads to the creation of a liquid crystalline composite (LC-composite) capable of self-healing. [] This self-healing property, attributed to the unique properties of both BS and the dispersed LC phase, allows the composite to recover from surface damage over time, making it a promising material for applications demanding durability and longevity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。